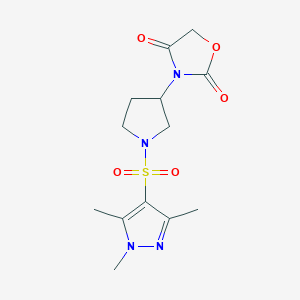![molecular formula C14H16ClNO3 B2859100 [3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411201-68-6](/img/structure/B2859100.png)
[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a member of the pyrrolidine family and is commonly referred to as EPPTB.
Mecanismo De Acción
EPPTB works by binding to the regulatory domain of PKC, preventing the activation of the enzyme. This leads to a decrease in the phosphorylation of downstream targets and ultimately affects cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
EPPTB has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory properties. Additionally, EPPTB has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EPPTB in lab experiments is its selectivity for PKC. This allows researchers to study the role of PKC in various cellular processes without affecting other signaling pathways. However, EPPTB has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving EPPTB. One area of interest is the development of more potent and selective PKC inhibitors. Additionally, EPPTB could be used to study the role of PKC in other diseases, such as diabetes and cardiovascular disease. Finally, EPPTB could be used as a tool to investigate the signaling pathways involved in the development of drug resistance in cancer cells.
Conclusion:
In conclusion, [3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone is a synthetic compound with potential applications in scientific research. Its selectivity for PKC makes it a valuable tool for studying the role of PKC in various cellular processes and diseases. While there are limitations to its use in certain experiments, EPPTB has the potential to contribute to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
EPPTB can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with chloroacetyl chloride, followed by the reaction of the resulting product with pyrrolidine and epichlorohydrin. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
EPPTB has been shown to have potential applications in scientific research. It has been found to be a selective inhibitor of protein kinase C (PKC) and can be used to study the role of PKC in various cellular processes. Additionally, EPPTB has been used to investigate the involvement of PKC in the development of cancer and other diseases.
Propiedades
IUPAC Name |
[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-7-10(14(17)16-5-1-2-6-16)3-4-13(12)19-9-11-8-18-11/h3-4,7,11H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFRFJZBKAJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)OCC3CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Chloro-4-[(oxiran-2-yl)methoxy]benzoyl}pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
![2-(2-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2859030.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)

![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)

